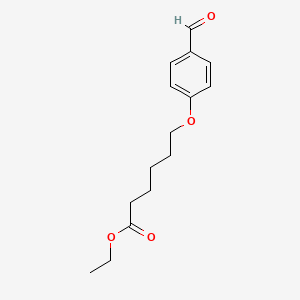
Ethyl 6-(4-formylphenoxy)hexanoate
Cat. No. B8668619
Key on ui cas rn:
156060-77-4
M. Wt: 264.32 g/mol
InChI Key: JZLYFLPRFLVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07034147B2
Procedure details


A mixture of 4-hydroxybenzaldehyde 1 (3, 0.60 kg, 4.91 mol), ethyl-6-bromohexanoate 2 (4, 1.10 kg, 4.91 mol), and K2CO3 (1.36 kg, 9.83 mol) in DMF (2 L) was stirred at 50° C. for 20 h. The mixture was filtered to remove remaining K2CO3. The resulting solution was concentrated in vacuo, diluted with EtOAc (3 L) and subsequently washed with saturated aqueous NaCl (3×1.5 L). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give an off white solid (3, 1.23 kg, 4.66 mol, 95%) with no need for further purification: M.p.: 33-35 ° C. 1H NMR (400 MHz, CDCl3) δ=9.87 (s, 1H), 7.81 (d, J=8.7, 2H), 6.97 (d, J=8.7, 2H), 4.12 (q, J=7.1, 2H), 4.04 (t, J=6.4, 2H), 2.33 (t, J=7.4, 2H), 1.82 (m, 2H), 1.69 (m, 2H), 1.53 (m, 2H), 1.25 (t, J=7.1, 3H); 13C NMR (400 MHz, CDCl3) δ=191.0, 173.7, 164.3, 132.1 (2C), 130.1, 114.9 (2C), 68.3, 60.5, 34.4, 29.0, 25.8, 24.8, 14.4; IR (film) ν=2941, 1719, 1688, 1595, 1579, 1509, 1466, 1392, 1307, 1252, 1213, 1155, 1108, 1030, 999, 832 cm−1; HRMS (MALDI-FTMS) m/z 287.1254 (287.1254 calculated for C15H20O4Na, (M+Na)+).




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:10]([O:12][C:13](=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:11] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
1.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCCCCBr)=O
|
|
Name
|
|
|
Quantity
|
1.36 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 50° C. for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (3 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
subsequently washed with saturated aqueous NaCl (3×1.5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an off white solid (3, 1.23 kg, 4.66 mol, 95%) with no need
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for further purification
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(CCCCCOC1=CC=C(C=C1)C=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
